2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
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Overview
Description
Compounds with similar structures, such as 2-Phenyl-N-propyl-1-propanamine and 2-Phenyl-N-(phenylsulfonyl)acetamide , are known. These compounds typically contain a phenyl group attached to a nitrogen atom, which is also attached to other groups.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For instance, 2-Phenyl-N-propyl-1-propanamine has a molecular formula of C12H19N .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, N-arylethynylsulfonamides can be oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For example, 2-Phenyl-N-(phenylsulfonyl)acetamide has an average mass of 275.323 Da .Scientific Research Applications
Synthesis and Chemical Behavior
The synthesis of tetrahydroquinoline derivatives has been explored through cyclocondensation reactions involving enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides. This process yields N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, with their structure and stereochemistry determined by analytical and spectroscopic data. These studies also delve into the chemical behavior of these derivatives (Croce et al., 2006).
Biological Activities and Applications
Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. The research highlights the potential of these compounds in therapeutic applications, including their efficacy against specific bacterial and fungal strains (Kumar & Vijayakumar, 2017).
Mechanisms of Action and Molecular Interactions
Investigations into the mechanisms of action and molecular interactions of these compounds reveal their ability to inhibit protein kinases, suggesting potential applications in targeted therapies for various diseases. For instance, isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, demonstrating significant inhibition of these enzymes (Hidaka et al., 1984).
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been studied for their antibacterial activity .
Mode of Action
It’s known that n-arylethynylsulfonamides, a related class of compounds, are oxidized into n-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (dmso) as both an oxidant and solvent . DFT calculations indicate that DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums to trigger the reaction .
Biochemical Pathways
aureus (MRSA) ATCC 43300 . This suggests that the compound may interfere with bacterial cell wall synthesis or other essential bacterial processes.
Pharmacokinetics
It’s known that similar n-benzenesulfonyl derivatives of thq are very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these bacteria after treatment .
Action Environment
It’s known that similar n-benzenesulfonyl derivatives of thq are very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays . This suggests that the compound may retain its activity and stability in various environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-14-13-20-10-7-16-25(23(20)18-21)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNSCTFAFQVOBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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